molecular formula C14H8ClF4NO2 B4425184 N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide

N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide

Cat. No.: B4425184
M. Wt: 333.66 g/mol
InChI Key: FSJUWALGVJFPCQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and four fluorine atoms, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2,3,4,5-tetrafluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing fluorine with methoxy groups yields methoxy-substituted derivatives.

    Hydrolysis: The major products are 5-chloro-2-methoxyaniline and 2,3,4,5-tetrafluorobenzoic acid.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Contains a glutaric acid moiety instead of the tetrafluorobenzamide core.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro and methoxy substituents further enhances its potential for diverse applications in scientific research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4NO2/c1-22-10-3-2-6(15)4-9(10)20-14(21)7-5-8(16)12(18)13(19)11(7)17/h2-5H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJUWALGVJFPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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